

# Technical Monograph: 2-Chlorocarbonyl-3-methoxythiophene

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## Compound of Interest

Compound Name: *3-Methoxythiophene-2-carbonyl chloride*

CAS No.: 54450-14-5

Cat. No.: B1313556

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Chemical Structure & Synthesis Guide for Pharmaceutical Development

## Executive Summary

2-Chlorocarbonyl-3-methoxythiophene (CAS: 54450-14-5), also known as **3-methoxythiophene-2-carbonyl chloride**, is a critical heterocyclic building block in medicinal chemistry. It serves as a highly reactive electrophile for introducing the 3-methoxythiophene pharmacophore into kinase inhibitors, sulfonamide antibiotics, and agrochemicals. This guide details the structural electronics that dictate its reactivity, validated synthesis protocols, and handling requirements for high-purity applications.

## Part 1: Structural Identity & Electronic Profile

### Chemical Identity

Parameter	Detail
IUPAC Name	3-Methoxythiophene-2-carbonyl chloride
CAS Number	54450-14-5
Molecular Formula	
Molecular Weight	176.62 g/mol
Physical State	Off-white to yellow solid or semi-solid (highly moisture sensitive)
Solubility	Soluble in DCM, THF, Toluene; Reacts violently with water/alcohols

## Electronic Reactivity Analysis

The reactivity of this molecule is defined by the interplay between the thiophene ring, the methoxy substituent, and the acyl chloride group.

- **Thiophene Ring (Electron Rich):** The sulfur atom donates electron density into the ring via resonance, making it  
  
-excessive compared to benzene.
- **3-Methoxy Group (+M Effect):** The oxygen atom at position 3 is a strong electron donor. This significantly increases electron density at position 2 (ortho) and position 4 (para).
- **2-Chlorocarbonyl Group (-I, -M Effect):** This strongly electron-withdrawing group activates the carbonyl carbon for nucleophilic attack. However, the adjacent electron-rich thiophene ring and methoxy group can donate density into the carbonyl antibonding orbital, slightly reducing electrophilicity compared to benzoyl chloride, but significantly increasing stability relative to aliphatic acid chlorides.

**Causality in Synthesis:** The high electron density at position 2 (due to the combined directing effects of Sulfur and 3-OMe) makes the precursor (3-methoxythiophene) highly susceptible to electrophilic aromatic substitution (EAS) at this position. This dictates the synthetic strategy: we install the carbon scaffold at C2 before converting to the acid chloride.

## Part 2: Synthesis & Manufacturing Protocols

### Validated Synthesis Pathway

The most robust industrial route involves the chlorination of 3-methoxythiophene-2-carboxylic acid. Direct formylation or carboxylation of 3-methoxythiophene is preferred over halogen-lithium exchange due to cost and scalability.

#### Diagram 1: Synthesis Workflow



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Caption: Step-wise synthesis from 3-methoxythiophene via Vilsmeier-Haack formylation and subsequent oxidation/chlorination.

### Detailed Experimental Protocol (Step 3 Focus)

Objective: Conversion of 3-methoxythiophene-2-carboxylic acid to the acid chloride.

Reagents:

- 3-Methoxythiophene-2-carboxylic acid (1.0 eq)[1]
- Thionyl Chloride ( ) (1.5 - 2.0 eq) [Alternative: Oxalyl Chloride]
- N,N-Dimethylformamide (DMF) (Catalytic, 1-2 drops)
- Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

Methodology:

- Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet (

or

). Connect the top of the condenser to a caustic scrubber (NaOH solution) to trap evolved

and

gases.

- Dissolution: Charge the flask with 3-methoxythiophene-2-carboxylic acid and anhydrous DCM (0.5 M concentration).
- Activation: Add catalytic DMF. Note: DMF reacts with  
  
to form the Vilsmeier reagent (chloroiminium ion), which is the active chlorinating species, significantly accelerating the reaction kinetic.
- Addition: Add Thionyl Chloride dropwise at  
  
to control the exotherm.
- Reflux: Warm to room temperature, then heat to reflux (  
  
for DCM,  
  
if Toluene) for 2-4 hours. Monitor by TLC (convert an aliquot to methyl ester using MeOH) until the acid is consumed.
- Isolation: Concentrate the reaction mixture under reduced pressure to remove solvent and excess  
  
.
- Purification: The residue is typically used directly in the next step (crude) due to hydrolytic instability. If storage is required, vacuum distillation is possible but risky; crystallization from dry hexane is preferred if the compound is solid.

Why this works: The reaction is driven by entropy (generation of two gaseous byproducts,

and

). The use of thionyl chloride is preferred over phosphorus pentachloride (

) to simplify purification, as the byproducts are volatile.

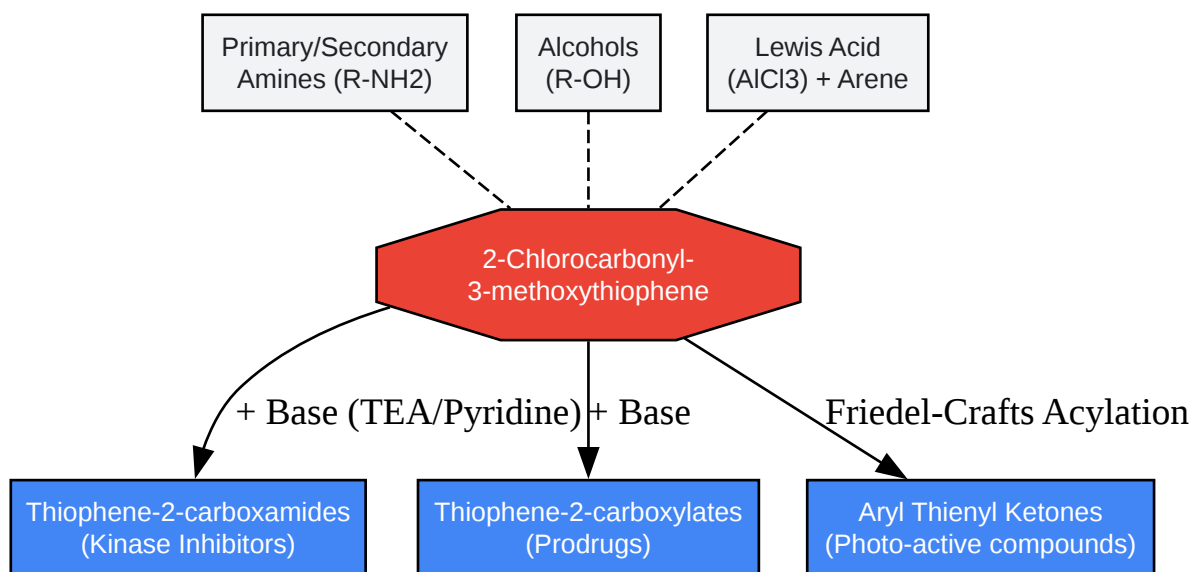
## Part 3: Pharmaceutical Applications & Derivatization[2]

The 2-chlorocarbonyl moiety is a versatile "warhead" for coupling the thiophene ring to amines (amides) or alcohols (esters).

### Key Reaction Pathways

The electron-donating methoxy group at position 3 renders the carbonyl slightly less electrophilic than a nitro-substituted equivalent, but it remains highly reactive toward nucleophiles.

#### Diagram 2: Reactivity Workflow



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Caption: Divergent synthesis pathways. The acid chloride serves as the linchpin for generating amides, esters, and ketones.

### Therapeutic Relevance

- Kinase Inhibition: The 3-methoxythiophene scaffold mimics the purine ring of ATP, allowing derivatives to bind into the ATP-binding pocket of kinases (e.g., VEGFR, EGFR). The

methoxy group provides a hydrogen bond acceptor site crucial for orientation within the active site.

- **Antibacterial Agents:** Sulfonamide derivatives synthesized from this core have shown efficacy against Gram-positive bacteria by inhibiting dihydropteroate synthase.
- **Antitumor Agents:** Thiophene carboxamides are investigated for their ability to induce apoptosis in cancer cell lines, often requiring the specific geometry provided by the 2,3-substitution pattern.

## Part 4: Handling, Stability & Quality Control

### Stability Profile

- **Hydrolysis:** Rapidly hydrolyzes in moist air to revert to 3-methoxythiophene-2-carboxylic acid and HCl.
- **Thermal Stability:** Moderately stable up to  
  
in the absence of moisture.
- **Storage:** Must be stored under inert atmosphere (  
  
or  
  
) at  
  
.

### Quality Control (QC) Markers

To validate the integrity of the reagent before use in expensive GMP steps:

Test	Expected Result	Failure Mode Indicator
Appearance	Off-white/Yellow Solid or Oil	Dark brown/Black (Polymerization/Decomposition)
1H NMR ( )	3.9-4.0 (s, 3H, -OMe) 6.8-7.6 (d, thiophene protons)	Broad peak at 11.0+ (Carboxylic acid proton from hydrolysis)
Titration	>98% Chloride content	High acid value (Hydrolysis)

## Safety (HSE)

- Corrosivity: Causes severe skin burns and eye damage (Category 1B).
- Inhalation: Reacts with mucosal moisture to form HCl gas; use only in a fume hood.
- Neutralization: Quench spills with saturated sodium bicarbonate ( ) solution.

## References

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[13] [\[Link\]](#)

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